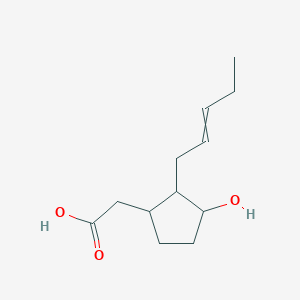

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the use of cyclopentane derivatives, which undergo a series of reactions such as hydroxy group introduction and side chain elongation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for this compound in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the pentenyl side chain can be reduced to form saturated derivatives.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bond results in saturated cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Overview:

The compound is noted for its use in cosmetic formulations, particularly for skin and hair care products. Its properties contribute to the enhancement of the texture and efficacy of cosmetic compositions.

Key Findings:

- Composition Formulation: The compound is often included in formulations with polar (poly) oxyalkylenated oils to improve the sensory feel and effectiveness on keratin materials such as skin and hair .

- Skin Benefits: Studies indicate that formulations containing this compound can provide moisturizing effects and improve the overall appearance of keratinous materials .

Table 1: Cosmetic Composition Components

| Component Type | Examples | Concentration Range |

|---|---|---|

| Polar Oils | PPG-Stearyl Ether, PPG-3 Myristyl Ether | 0.1% - 20% by weight |

| Active Ingredients | Cucurbic Acid Compounds | Varies by formulation |

| Physiologically Acceptable Medium | Water, Ethanol, Glycerine | As required |

Pharmaceutical Applications

Overview:

The compound exhibits potential therapeutic benefits, particularly in cancer treatment and anti-inflammatory applications.

Key Findings:

- Anti-Cancer Properties: Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) and pro-apoptotic signaling pathways .

- Combination Therapy: The compound has shown synergistic effects when combined with established chemotherapeutic agents like doxorubicin, enhancing the efficacy of cancer treatments without increasing toxicity to normal tissues .

Table 2: Anti-Cancer Activity of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

| Cancer Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|

| MOLT-4 (Leukemia) | 0.009 | Induction of apoptosis via ROS generation |

| MCF7 (Breast Cancer) | 0.015 | Increased expression of pro-apoptotic proteins |

| A549 (Lung Cancer) | 5.0 | Cell cycle arrest and enhanced caspase activity |

Agricultural Applications

Overview:

The compound also finds applications in agriculture, particularly as a plant growth regulator.

Key Findings:

- Plant Growth Stimulation: Studies indicate that compounds related to this compound can enhance seed germination and overall plant growth when applied in appropriate concentrations .

- Stress Resistance: The compound may help plants cope with environmental stresses by modulating physiological responses .

Case Studies

Case Study 1: Cosmetic Efficacy

A study evaluated a cosmetic formulation containing this compound on human volunteers. Results indicated significant improvement in skin hydration levels after four weeks of application compared to a control group.

Case Study 2: Cancer Treatment Synergy

In a clinical trial involving patients with advanced breast cancer, the combination therapy of this compound with doxorubicin led to a marked reduction in tumor size while maintaining a favorable safety profile.

Wirkmechanismus

The mechanism by which (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be mediated through the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-2-(2-pentenyl)cyclopentanone: Similar structure but with a ketone group instead of a carboxylic acid.

2-(2-Pentenyl)cyclopentaneacetic acid: Lacks the hydroxy group on the cyclopentane ring.

3-Hydroxy-2-(2-pentenyl)cyclopentanol: Contains an alcohol group instead of a carboxylic acid.

Uniqueness

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclopentane ring, which imparts distinct chemical and biological properties

Biologische Aktivität

Overview

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopentane ring with a hydroxy group and a pentenyl side chain. Its synthesis typically involves cyclization of suitable precursors followed by functional group modifications. Common methods include:

- Cyclization of cyclopentane derivatives

- Hydroxy group introduction

- Side chain elongation

Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. It modulates the production of pro-inflammatory cytokines and inhibits pathways such as NF-κB, leading to reduced inflammation in models of acute and chronic inflammatory diseases. For instance, it has been shown to suppress nitric oxide (NO) production and the expression of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Key findings include:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (MOLT-4). The IC50 values vary by cell line but generally fall within the micromolar range .

- Mechanism of Action : Its anticancer effects may involve the induction of apoptosis through activation of caspase pathways and modulation of oxidative stress. In particular, it increases reactive oxygen species (ROS) levels which contribute to cell death in cancer cells .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Modulation : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Interaction : It may bind to specific receptors that regulate cell growth and apoptosis, influencing cancer progression.

- Oxidative Stress Induction : By increasing ROS levels, it can induce apoptosis in cancer cells while sparing normal cells under certain conditions .

Study 1: Anticancer Activity in Breast Cancer Cells

In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 1 mM. The mechanism was linked to increased apoptosis markers such as cleaved caspases and PARP .

Study 2: Anti-inflammatory Effects in Murine Models

Another study evaluated the anti-inflammatory effects using murine models of acute inflammation. The administration of the compound significantly decreased levels of inflammatory cytokines and improved clinical scores compared to controls .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGIJUGUGJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403639 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131488-83-0 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.